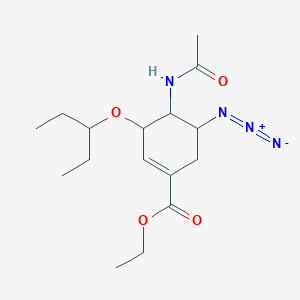amine](/img/structure/B8705462.png)
[2-(2-Bromo-5-fluorophenyl)ethyl](methyl)amine
Übersicht
Beschreibung
2-(2-Bromo-5-fluorophenyl)ethylamine: is an organic compound that belongs to the class of phenethylamines. It features a bromo and fluorine substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity. This compound is of interest in various fields of scientific research due to its unique structural characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-5-fluorophenyl)ethylamine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromo and fluoro substituents at the desired positions.
Alkylation: The brominated and fluorinated phenyl compound is then subjected to alkylation with ethylamine to form the ethylamine derivative.
Methylation: Finally, the ethylamine derivative is methylated to produce 2-(2-Bromo-5-fluorophenyl)ethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring make it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products:
Substitution Reactions: Products with different substituents replacing the bromo or fluoro groups.
Oxidation and Reduction: Products with altered oxidation states at the amine group.
Coupling Reactions: Complex organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in studies to understand the interaction of phenethylamines with biological systems.
Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive compounds.
Industry:
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-5-fluorophenyl)ethylamine involves its interaction with molecular targets such as enzymes or receptors. The presence of bromo and fluoro substituents can enhance its binding affinity and specificity. The compound may act by modulating the activity of its target proteins, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
- 2-(3-Fluorophenyl)ethylamine
- 2-(2-Bromo-4-fluorophenyl)ethylamine
- 2-(2-Bromo-5-chlorophenyl)ethylamine
Uniqueness:
- The specific positioning of the bromo and fluoro groups in 2-(2-Bromo-5-fluorophenyl)ethylamine imparts unique chemical properties that can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different substituent positions.
Eigenschaften
Molekularformel |
C9H11BrFN |
|---|---|
Molekulargewicht |
232.09 g/mol |
IUPAC-Name |
2-(2-bromo-5-fluorophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H11BrFN/c1-12-5-4-7-6-8(11)2-3-9(7)10/h2-3,6,12H,4-5H2,1H3 |
InChI-Schlüssel |
XNSWJIIYPWPPEE-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC1=C(C=CC(=C1)F)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3S)-3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B8705420.png)



![3-(2-Fluorobenzyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B8705447.png)



